1,2,5-Thiadiazole-3,4-diamine
Overview
Description
1,2,5-Thiadiazole-3,4-diamine is a chemical compound that is part of the thiadiazole family, which is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The 3,4-diamine substitution on the thiadiazole ring indicates the presence of two amine groups at the third and fourth positions, which can significantly alter the chemical and physical properties of the molecule and make it a versatile intermediate for various chemical syntheses and applications .
Synthesis Analysis
The synthesis of 1,2,5-thiadiazole derivatives can be achieved through various methods. For instance, the enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides, which are precursors for chiral 1,2-diamines, involves an improved protocol starting from 1,2-diketones, followed by asymmetric ruthenium-catalyzed transfer hydrogenation and diastereoselective hydride addition . Additionally, the reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines leads to the formation of complex ring systems supported by various NMR spectroscopic methods . Another approach involves iodine-mediated oxidative N-S bond formation for the synthesis of 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole derivatives . Furthermore, the reaction of α-diamines with 3,4-aryl-disubstituted 1,2,5-thiadiazole 1,1-dioxides can yield dihydropyrazines or quinoxalines .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, Raman, mass, and UV spectroscopies, as well as single-crystal X-ray diffraction. For example, the key intermediate 3,5-diiodo-1,2,4-thiadiazole has been characterized using these methods, revealing insights into its potential as a building block for thiadiazole-based therapeutic agents . The X-ray crystal structure analysis of certain derivatives, such as 2,5-diaryl-1,3,4-thiadiazoles, has shown a tilt lamellar arrangement of rod-shaped molecules, which is crucial for understanding their liquid-crystal properties .
Chemical Reactions Analysis
1,2,5-Thiadiazole derivatives undergo various chemical reactions that can lead to a wide range of products. For instance, the reaction with Grignard reagents followed by stereoselective hydride reduction can generate unsymmetrical 1,2,5-thiadiazolidine 1,1-dioxides, which can be converted to vicinal diamines . The addition of α-diamines to certain thiadiazole derivatives can result in the formation of dihydropyrazines, quinoxalines, or pyrazines, depending on the reaction conditions . Moreover, the synthesis of N2,N5-diphenyl-1,3,4-thiadiazole-2,5-diamine from hydrazine and phenylisothiocyanate via catalysis of acetic acid demonstrates the versatility of thiadiazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,5-thiadiazole derivatives are influenced by their molecular structure and substituents. For example, the liquid-crystalline properties of 2,5-diaryl-1,3,4-thiadiazole derivatives can be tuned by varying the peripheral n-alkoxy chains, leading to different mesophases with wide mesomorphic temperature ranges . The electrical conductivity of these mesophases can also be affected by the molecular arrangement and is generally higher than that of their solid films . The reactivity of thiadiazole derivatives in cross-coupling reactions, such as Sonogashira-type reactions, is another important chemical property that can be exploited for the synthesis of novel compounds .
Scientific Research Applications
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Methods of Application: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Antibacterial Activity and CT-DNA Binding
- Scientific Field: Biochemistry .
- Application Summary: 1,3,4-thiadiazole molecules were synthesized and their antibacterial activity and CT-DNA binding were studied .
- Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Results: The molecules showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. Some of the molecules also had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Antifungal Activities
- Scientific Field: Medicinal Chemistry .
- Application Summary: Novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and their antifungal activities were studied .
- Methods of Application: The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
- Results: Some of the target compounds exhibited good antifungal activities .
Antibacterial Activity and CT-DNA Binding
- Scientific Field: Biochemistry .
- Application Summary: 1,3,4-thiadiazole molecules were synthesized and their antibacterial activity and CT-DNA binding were studied .
- Methods of Application: The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Results: The molecules showed an inhibitory effect on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Methods of Application: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Fluorophores and Visible-Light Organophotocatalysts
- Scientific Field: Photovoltaics .
- Application Summary: Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
- Methods of Application: The research is still ongoing and the methods of application are not specified .
- Results: The use of these systems as potential visible-light organophotocatalysts has not received any in-depth study .
Anticancer Agents
- Scientific Field: Medicinal Chemistry .
- Application Summary: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Methods of Application: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results: The synthesized 1,3,4-thiadiazole derivatives were tested against various cancer cell lines. Some compounds showed promising anticancer activity .
Antiviral Agents
- Scientific Field: Virology .
- Application Summary: Certain 1,3,4-thiadiazole derivatives have been found to exhibit antiviral properties .
- Methods of Application: The derivatives were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
- Results: The synthesized 1,3,4-thiadiazole derivatives were tested against a variety of viruses. Some compounds showed significant antiviral activity .
Fluorescent Sensors
- Scientific Field: Photovoltaics .
- Application Summary: Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
- Methods of Application: The research is still ongoing and the methods of application are not specified .
- Results: The use of these systems as potential visible-light organophotocatalysts has not received any in-depth study .
Safety And Hazards
1,2,5-Thiadiazole-3,4-diamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
1,3,4-thiadiazoles, including 1,2,5-Thiadiazole-3,4-diamine, have become an important class of heterocycles because of their broad types of biological activity . Future research may focus on exploring their potential in various pharmacological activities, such as neuroprotective, antiviral, and antidiabetic properties . Additionally, new synthetic strategies may be developed to tailor the properties and functions of these compounds .
properties
IUPAC Name |
1,2,5-thiadiazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLXKLUYTPGIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448272 | |
Record name | 1,2,5-thiadiazole-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazole-3,4-diamine | |
CAS RN |
55904-36-4 | |
Record name | 1,2,5-thiadiazole-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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